6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid
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Overview
Description
6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid is a complex organic compound primarily used in the synthesis of azo dyes. These dyes are known for their vibrant colors and are widely used in various industries, including textiles and printing. The compound’s structure features an azo group (-N=N-) linking two aromatic rings, which contributes to its unique chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid typically involves an azo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction is usually carried out in an aqueous alkaline solution to facilitate the formation of the azo bond .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized to ensure high yield and purity. The reaction mixture is often heated to expel by-products like sulfur dioxide, and the final product is filtered and washed to remove impurities .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust are often used.
Substitution: Electrophilic reagents such as halogens and nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various azo derivatives, amines, and substituted aromatic compounds. These products have diverse applications in dye manufacturing and other chemical industries .
Scientific Research Applications
6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex azo dyes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of high-performance dyes for textiles and printing
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with aromatic compounds and enzymes that facilitate azo bond formation and cleavage. These interactions are crucial for the compound’s role in dye synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
- 4-Amino-5-hydroxy-3-((4-nitrophenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid
Uniqueness
6-Amino-4-hydroxy-3-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to form stable azo bonds and undergo various chemical reactions makes it a valuable compound in dye synthesis and other industrial applications .
Properties
CAS No. |
61631-90-1 |
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Molecular Formula |
C16H12N4O7S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H12N4O7S/c17-9-2-1-8-5-14(28(25,26)27)15(16(22)11(8)6-9)19-18-12-7-10(20(23)24)3-4-13(12)21/h1-7,21-22H,17H2,(H,25,26,27) |
InChI Key |
QVWPGFYTJMFGAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C(=C(C=C21)S(=O)(=O)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O)N |
Origin of Product |
United States |
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